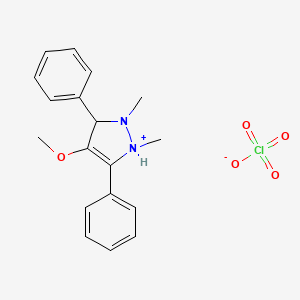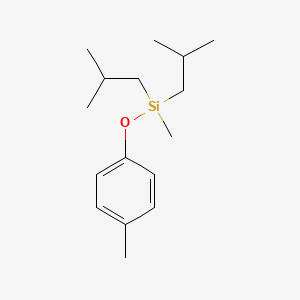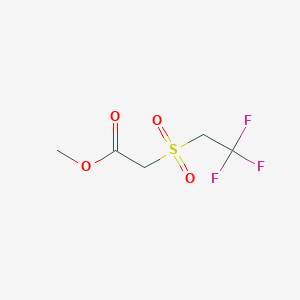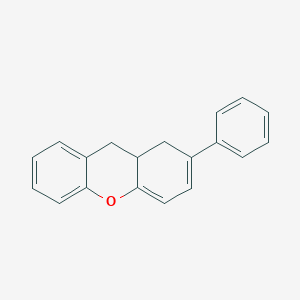
9-(1,3-Dioxolan-2-yl)nonan-1-ol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(1,3-Dioxolan-2-yl)nonan-1-ol;4-methylbenzenesulfonic acid is a compound that combines the structural features of a dioxolane ring and a nonanol chain with a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-Dioxolan-2-yl)nonan-1-ol typically involves the formation of the dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol. This reaction is usually catalyzed by an acid. The nonanol chain can be introduced through subsequent reactions involving appropriate alkylation or reduction steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale acetalization reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography could enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
9-(1,3-Dioxolan-2-yl)nonan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The dioxolane ring can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield aldehydes or ketones, while reduction could produce various alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-(1,3-Dioxolan-2-yl)nonan-1-ol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways .
Industry
In industry, 9-(1,3-Dioxolan-2-yl)nonan-1-ol can be used in the production of polymers, surfactants, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 9-(1,3-Dioxolan-2-yl)nonan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and nonanol chain can modulate the activity of these targets, leading to various biochemical effects. The sulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane-2-nonanol: Similar in structure but lacks the sulfonic acid group.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a dioxolane ring but with different substituents.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another dioxolane derivative with different functional groups.
Uniqueness
The uniqueness of 9-(1,3-Dioxolan-2-yl)nonan-1-ol;4-methylbenzenesulfonic acid lies in its combination of a dioxolane ring, a nonanol chain, and a sulfonic acid group.
Propiedades
Número CAS |
59043-32-2 |
|---|---|
Fórmula molecular |
C19H32O6S |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
9-(1,3-dioxolan-2-yl)nonan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H24O3.C7H8O3S/c13-9-7-5-3-1-2-4-6-8-12-14-10-11-15-12;1-6-2-4-7(5-3-6)11(8,9)10/h12-13H,1-11H2;2-5H,1H3,(H,8,9,10) |
Clave InChI |
KIWHRXLDQGHZEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(O1)CCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)

![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)



![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)


